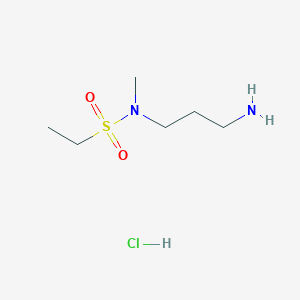

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Modification

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride: is utilized in the synthesis of polymers, particularly in the formation of hydrogels with primary amine functionality . These polymers can be tailored for various properties such as hydrophilicity, charge, and reactivity, making them suitable for a range of applications from tissue engineering to drug delivery systems.

Tissue Engineering

The compound is instrumental in creating reductively biodegradable hydrogels . These hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. This application is crucial in developing tissues and organs for medical implants and grafts.

Drug Delivery Systems

Due to its primary amine group, N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride can be used to develop copolymers and cross-linked micelles for targeted drug delivery . These systems can be engineered to respond to specific physiological triggers, releasing therapeutic agents at the desired site of action.

Diagnostic Applications

The compound’s ability to conjugate with a variety of chemical structures makes it valuable in diagnostic applications . It can be used to create contrast agents for imaging or to attach diagnostic markers to polymers that target specific cells or tissues.

Gene Delivery

In gene therapy research, the compound can be used to form vectors that deliver genetic material into cells . The primary amine groups facilitate the binding and protection of nucleic acids, enhancing the efficiency of gene transfer.

Biomedical Applications

The compound’s properties allow for the synthesis of materials that can interact with biological systems without adverse effects . This makes it suitable for creating biocompatible coatings for medical devices, sensors, and implants.

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-N-methylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S.ClH/c1-3-11(9,10)8(2)6-4-5-7;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQIFJBLQIVOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride | |

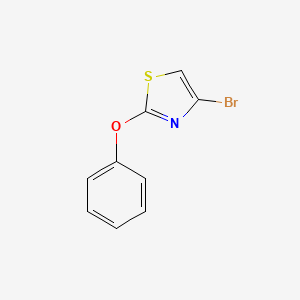

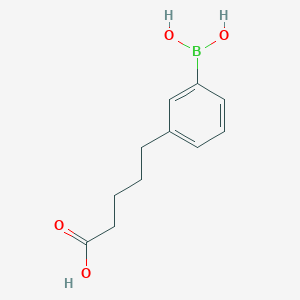

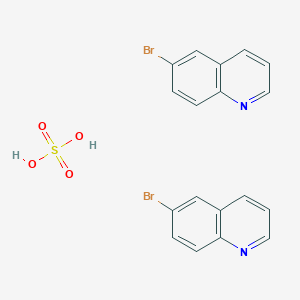

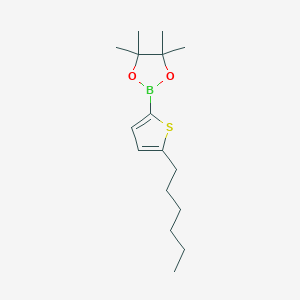

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

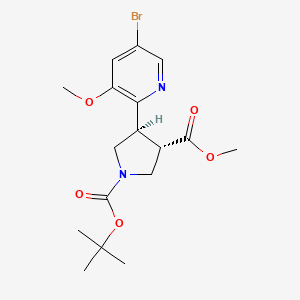

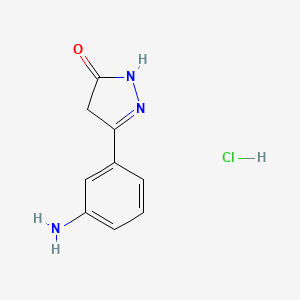

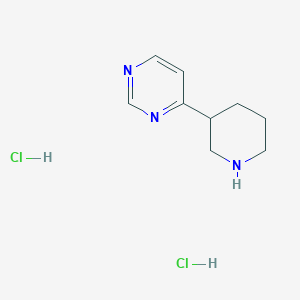

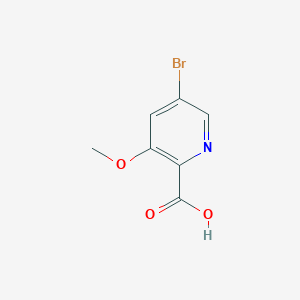

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)

![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)

![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)

![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)